![molecular formula C20H20F3N3O8 B2684688 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 2375260-14-1](/img/structure/B2684688.png)

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

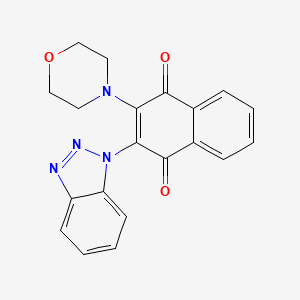

This compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It is a basic building block for the development of a protein degrader library . The IUPAC name of this compound is 2,2,2-trifluoroacetic acid–5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12 (16 (25)20-13)21-17 (26)10-4-3-5-11 (15 (10)18 (21)27)19-9-2-1-6-14 (23)24;3-2 (4,5)1 (6)7/h3-5,12,19H,1-2,6-9H2, (H,23,24) (H,20,22,25); (H,6,7) . This code provides a standard way to encode the compound’s structure using text.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that it’s used as a ligand for E3 ligase in PROTAC production . This suggests it plays a role in the ubiquitin-proteasome pathway, which is involved in protein degradation.Physical And Chemical Properties Analysis

The molecular weight of this compound is 487.39 . It is stored at room temperature under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

Synthesis and Antiepileptic Activity : Phthalimide derivatives, including structures related to the queried compound, have been synthesized and evaluated for antiepileptic activity. For instance, N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives show significant antiepileptic effects, which are comparable or superior to thalidomide in certain cases. Molecular docking studies suggest these compounds have strong interactions with the GABAA receptor, indicating their potential as antiepileptic agents (Asadollahi et al., 2019).

Nitric Oxide Synthase Inhibition : S-2-amino-5-azolylpentanoic acids, resembling the structural features of the queried compound, have been investigated as inhibitors of nitric oxide synthase (NOS). These compounds are designed to enhance the inhibition of NOS, demonstrating the potential therapeutic applications in conditions related to nitric oxide synthesis (Ulhaq et al., 1998).

Chemical Synthesis and Building Blocks

Synthetic Routes to Fluoropiperidines : Research on synthesizing 5-amino- and 5-hydroxy-3,3-difluoropiperidines highlights the significance of such compounds as building blocks in medicinal chemistry. The key steps involve cyclization reactions leading to halo-difluoropiperidines, which are valuable intermediates for developing pharmaceuticals (Surmont et al., 2010).

Solid-Phase Synthesis of Peptide Segments

Hypersensitive Acid-Labile Anchoring : The novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle has been applied to solid-phase peptide synthesis, showcasing its utility in the efficient synthesis of protected peptide acids for segment condensation studies. This development is crucial for synthesizing complex peptides and proteins with precise structural requirements (Albericio & Bárány, 1991).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDFHSSFUMNLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2684615.png)